molecular formula C15H11ClS B371255 5-Chloro-3-methyl-2-phenyl-1-benzothiophene

5-Chloro-3-methyl-2-phenyl-1-benzothiophene

Cat. No. B371255
M. Wt: 258.8g/mol
InChI Key: MXKUVSBIGQHGEA-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-2-phenyl-1-benzothiophene is a useful research compound. Its molecular formula is C15H11ClS and its molecular weight is 258.8g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-3-methyl-2-phenyl-1-benzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-methyl-2-phenyl-1-benzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H11ClS

Molecular Weight

258.8g/mol

IUPAC Name

5-chloro-3-methyl-2-phenyl-1-benzothiophene

InChI

InChI=1S/C15H11ClS/c1-10-13-9-12(16)7-8-14(13)17-15(10)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

MXKUVSBIGQHGEA-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)C3=CC=CC=C3

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 100 ml round-bottomed flask, 1 eq. of the compound obtained in Step A, 10 eq. of polyphosphoric acid and 1 eq. of phosphoric anhydride are mixed together. The mixture is stirred for 3 hours at 180° C. and is then hydrolysed. Extraction with ether is carried out, and the organic phase is washed with water, dried over MgSO4 and evaporated under reduced pressure. The residue obtained is purified by chromatography on a silica gel column.
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polyphosphoric acid
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Synthesis routes and methods II

Procedure details

55.7 parts by weight of p-chlorophenylthiophenylmethylmethyl ketone and 500 parts by weight polyphosphoric acid are combined in a stoppered flask and heated with stirring for 3.5 hours at 180° C. 350 Parts by volume of chlorobenzene is added to the reaction mixture and the resulting solution is heated at reflux temperature for an additional hour. After cooling the organic phase of this reaction solution is decanted off; the inorganic phase is dissolved in ice water and extracted once each with benzene and ethyl ether. The combined organic phases are then washed once with a saturated solution of sodium bicarbonate, washed once with brine, and dried over magnesium sulfate. Concentration of this solution in vacuo affords a dark solid. Crystallization of this solid (2xs) from heptane affords a brown solid. Sublimation at 135° C/0.1mm of this brown solid affords 5-chloro-3-methyl-2-phenylbenzo[b]thiophene, melting at 108.5°-110° C. This compound is represented by the following structural formula. ##STR10##
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p-chlorophenylthiophenylmethylmethyl ketone
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polyphosphoric acid
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